molecular formula C14H11N5O B2901483 3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872590-98-2

3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2901483
CAS No.: 872590-98-2
M. Wt: 265.276
InChI Key: QVRALGKKABUBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds to 3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and pyrazolopyrimidines. These compounds share similar structural features and biological activities but may differ in their specific substituents and overall potency . Examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity .

Properties

IUPAC Name

3-(3-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-3-7-18-9-15-13-12(14(18)20)16-17-19(13)11-6-4-5-10(2)8-11/h1,4-6,8-9H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRALGKKABUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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